![molecular formula C18H17FN4O2 B2753946 2-(4-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034617-74-6](/img/structure/B2753946.png)
2-(4-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide
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Description
2-(4-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H17FN4O2 and its molecular weight is 340.358. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
- A study on the synthesis of compounds related to the fluoro-substituted benzo[b]pyran showed anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Antiproliferative Activity
- Research on new pyridine linked thiazole derivatives revealed promising anticancer activity against liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7) cell lines (Alqahtani & Bayazeed, 2020).
Coordination Complexes and Antioxidant Activity
- A study on coordination complexes constructed from pyrazole-acetamide derivatives explored their structure and antioxidant activity. The findings indicate significant antioxidant properties, suggesting potential applications in mitigating oxidative stress (Chkirate et al., 2019).
Fluorogenic Dyes
- The oxidation of certain derivatives with selenium dioxide leads to compounds that exhibit significant shifts in absorption and emission spectra. This suggests their potential use as fluorogenic dyes for various applications (Zaitseva et al., 2020).
Potential Antipsychotic Agents
- The development of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as novel potential antipsychotic agents. These compounds showed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, offering a new avenue for antipsychotic drug development (Wise et al., 1987).
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-23-17(8-9-22-23)16-7-2-13(10-20-16)11-21-18(24)12-25-15-5-3-14(19)4-6-15/h2-10H,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBPXFIORWIFTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
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